(2,5-Difluoro-4-methoxyphenyl)methanamine
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Overview
Description
(2,5-Difluoro-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H9F2NO. It is a derivative of methanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a methoxy group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-4-methoxyphenyl)methanamine typically involves the reaction of 2,5-difluoro-4-methoxybenzaldehyde with a suitable amine source under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluoro-4-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,5-Difluoro-4-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,5-Difluoro-4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Difluoro-4-methoxyphenyl)methanamine
- (2,4-Difluoro-4-methoxyphenyl)methanamine
- (2,5-Difluoro-4-methoxyphenyl)methanamine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C8H9F2NO |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
(2,5-difluoro-4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9F2NO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,4,11H2,1H3 |
InChI Key |
NLQBOPXHZIENMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CN)F |
Origin of Product |
United States |
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